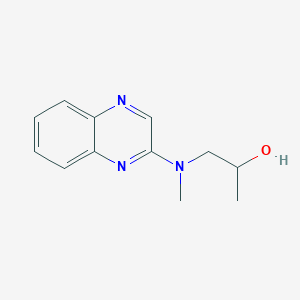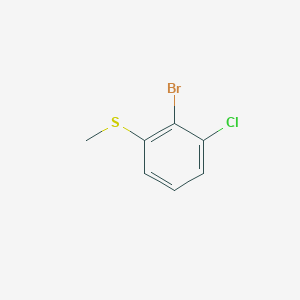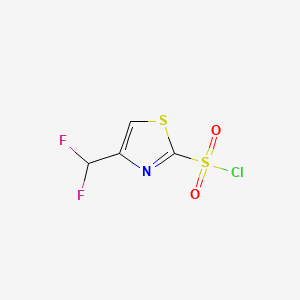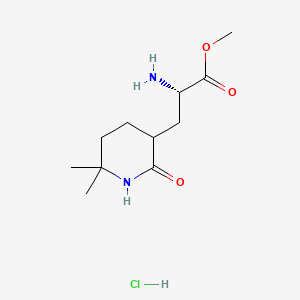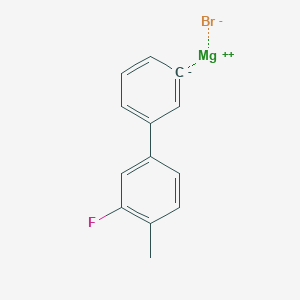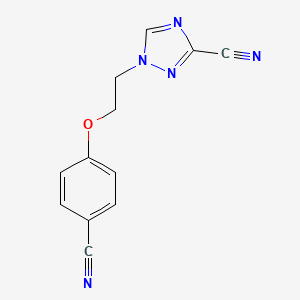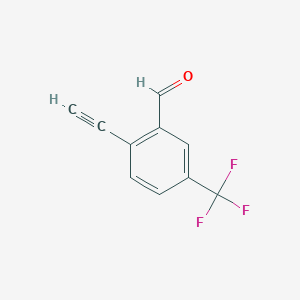
3-(2-Isopropoxyphenoxymethyl)phenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organomagnesium compound widely used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity with a variety of electrophiles to form carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules in both academic and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide typically involves the reaction of 3-(2-isopropoxyphenoxymethyl)bromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction is carefully monitored and controlled to optimize yield and minimize impurities.
化学反応の分析
Types of Reactions
3-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Tetrahydrofuran, diethyl ether.
Major Products
The major products formed from these reactions include secondary and tertiary alcohols, substituted aromatic compounds, and complex organic frameworks used in pharmaceuticals and materials science.
科学的研究の応用
3-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients and intermediates.
Materials Science: Utilized in the preparation of polymers and advanced materials.
Biological Research: Investigated for its potential in modifying biomolecules and studying biological pathways.
作用機序
The mechanism of action of 3-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the organomagnesium species on electrophilic centers. The magnesium atom coordinates with the oxygen of the tetrahydrofuran solvent, stabilizing the reactive intermediate. This allows the phenyl group to attack electrophiles, forming new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
類似化合物との比較
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent used in similar reactions.
3-(4-Morpholinylmethyl)phenylmagnesium Bromide: Another Grignard reagent with a different substituent, used for specific synthetic applications.
Vinylmagnesium Bromide: Used in the formation of carbon-carbon double bonds.
Uniqueness
3-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the isopropoxyphenoxymethyl group, which provides additional steric and electronic effects. This can influence the reactivity and selectivity of the compound in various reactions, making it suitable for specific synthetic applications where other Grignard reagents may not be as effective.
特性
分子式 |
C16H17BrMgO2 |
|---|---|
分子量 |
345.51 g/mol |
IUPAC名 |
magnesium;1-(phenylmethoxy)-2-propan-2-yloxybenzene;bromide |
InChI |
InChI=1S/C16H17O2.BrH.Mg/c1-13(2)18-16-11-7-6-10-15(16)17-12-14-8-4-3-5-9-14;;/h3-4,6-11,13H,12H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
BOJBOJZQVGXWJA-UHFFFAOYSA-M |
正規SMILES |
CC(C)OC1=CC=CC=C1OCC2=CC=C[C-]=C2.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
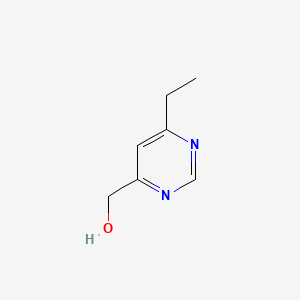
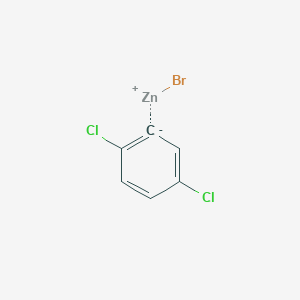
![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)
